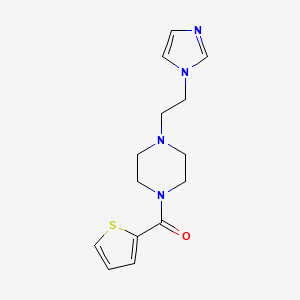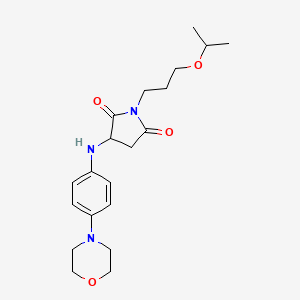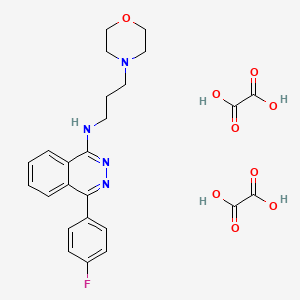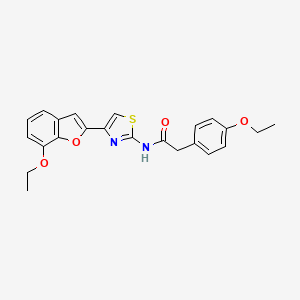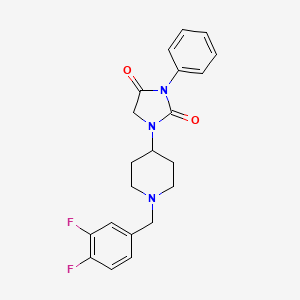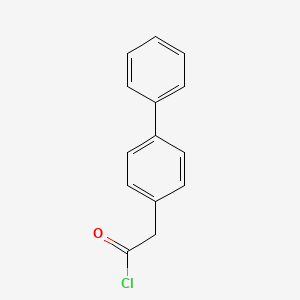
2-(联苯-4-基)乙酰氯
描述
2-(Biphenyl-4-YL)acetyl chloride, also known as Biphenyl-4-ylacetyl chloride, is a chemical compound with the molecular formula C14H11ClO . It has been used in the preparation of a novel thiourea compound, N - (6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide .
Synthesis Analysis
The synthesis of 2-(Biphenyl-4-YL)acetyl chloride can be achieved from 4-Biphenylacetic acid . A number of N-substituted (4-biphenyl)amides have been synthesized by condensation of 4-biphenyl acetic acid (4-BPAA) with SOCl2 in dry benzene to prepare 4-biphenyl acetyl chloride .Molecular Structure Analysis
The molecular structure of 2-(Biphenyl-4-YL)acetyl chloride consists of a biphenyl group attached to an acetyl chloride group . The biphenyl group consists of two benzene rings linked at the [1,1’] position .Chemical Reactions Analysis
Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . Acid chlorides, like 2-(Biphenyl-4-YL)acetyl chloride, are extremely reactive and are open to attack by nucleophiles .科学研究应用
Synthesis of Schiff’s Bases
Schiff’s bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . 2-(Biphenyl-4-YL)acetyl chloride can be used in the synthesis of these bases .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Chemical Research
2-(Biphenyl-4-YL)acetyl chloride is used in various chemical research applications . Its properties, such as its molecular weight and structure, make it suitable for a wide range of research applications .
Chemical Synthesis
2-(Biphenyl-4-YL)acetyl chloride can be used in the synthesis of other chemical compounds . Its reactivity with various reagents makes it a valuable starting material in chemical synthesis .
作用机制
Target of Action
It’s worth noting that biphenyl derivatives, which include 2-(biphenyl-4-yl)acetyl chloride, are known to interact with a variety of biological targets due to their structural versatility .
Mode of Action
Biphenyl compounds typically undergo electrophilic substitution reactions similar to benzene . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Biphenyl derivatives have been found to interact with various biochemical pathways, depending on their specific functional groups .
Result of Action
Biphenyl derivatives are known to exhibit a wide range of biological activities, depending on their specific structures and functional groups .
属性
IUPAC Name |
2-(4-phenylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMLSYLXGLSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-YL)acetyl chloride | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,4-dimethylphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2415460.png)

![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)
![3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2415467.png)
![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)
